molecular formula C15H13F3N2O B11969826 1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea CAS No. 91286-91-8

1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B11969826
CAS No.: 91286-91-8
M. Wt: 294.27 g/mol
InChI Key: PUQBXRKJAINERF-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea is a urea derivative characterized by two aromatic substituents: a 2-methylphenyl group and a 3-(trifluoromethyl)phenyl group. Urea derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme-modulating properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methyl group on the phenyl ring may influence steric interactions with biological targets.

Properties

CAS No.

91286-91-8

Molecular Formula

C15H13F3N2O

Molecular Weight

294.27 g/mol

IUPAC Name

1-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C15H13F3N2O/c1-10-5-2-3-8-13(10)20-14(21)19-12-7-4-6-11(9-12)15(16,17)18/h2-9H,1H3,(H2,19,20,21)

InChI Key

PUQBXRKJAINERF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea can be synthesized through the reaction of 2-methylphenyl isocyanate with 3-(trifluoromethyl)aniline. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction is usually catalyzed by a base such as triethylamine to facilitate the formation of the urea bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea has the following molecular characteristics:

  • Molecular Formula : C16H15F3N2O
  • Molecular Weight : 308.30 g/mol
  • IUPAC Name : this compound

The structure features a urea moiety substituted with a 2-methylphenyl group and a trifluoromethylphenyl group, which contributes to its unique chemical behavior and reactivity.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • A study explored the potential of urea derivatives as kinase inhibitors, which are crucial in cancer treatment. The compound demonstrated significant inhibitory activity against specific kinases involved in cancer proliferation, suggesting its utility in developing targeted cancer therapies .
    • In vitro tests showed that the compound could selectively inhibit tumor cell growth, making it a candidate for further investigation in oncology .
  • Neurological Disorders :
    • The compound has been investigated for its effects on monoamine oxidase (MAO) enzymes, which are implicated in neurological disorders such as depression and Parkinson's disease. It exhibited competitive inhibition of MAO-B, indicating potential as a therapeutic agent for these conditions .

Material Science Applications

  • Organocatalysis :
    • Urea derivatives, including this compound, have emerged as effective organocatalysts in organic synthesis. Their ability to stabilize transition states through hydrogen bonding enhances reaction rates and selectivity in various organic transformations .
    • The trifluoromethyl group is particularly valuable for modifying the electronic properties of catalysts, leading to improved performance in catalyzed reactions.
  • Polymer Chemistry :
    • Research has indicated that incorporating urea derivatives into polymer matrices can enhance mechanical properties and thermal stability. This is particularly relevant in developing advanced materials for aerospace and automotive applications .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Significant inhibition of cancer cell lines; potential as a targeted therapy.
Neurological Disorders Selective MAO-B inhibition; implications for treating depression and Parkinson's disease.
Organocatalysis Enhanced reaction rates; effective stabilization of transition states.
Polymer Chemistry Improved mechanical properties in polymer composites; potential for high-performance materials.

Mechanism of Action

The mechanism by which 1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Electronic Differences

The position and nature of substituents on the urea scaffold critically determine activity and physicochemical properties. Below is a comparative analysis with key analogs:

Substituent Position and Electronic Effects
  • Trifluoromethyl Position :

    • The target compound features a meta -trifluoromethyl group on the phenyl ring. In contrast, compound 11d () has a para -trifluoromethyl group, which may alter electronic distribution and binding affinity .
    • Compound 7n () includes a 4-chloro-3-(trifluoromethyl)phenyl group, where the chloro substituent introduces electron-withdrawing effects distinct from the methyl group in the target compound .
  • Aromatic Substitutents :

    • Compound 11e () shares the 3-(trifluoromethyl)phenyl group but incorporates a thiazole-piperazine moiety, enhancing hydrogen-bonding capacity compared to the simpler 2-methylphenyl group in the target compound .
    • Compound 27 () has a 2-fluoro-3-(trifluoromethyl)phenyl group; the fluorine atom increases electronegativity and may improve membrane permeability relative to the methyl group .
Physicochemical Properties
Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield (%)
Target Compound Not reported 2-Methylphenyl, 3-(trifluoromethyl)phenyl Not reported Not reported
11e () 534.1 3-(Trifluoromethyl)phenyl, thiazole-piperazine Not reported 86.7
7o () 496.1 3-(Trifluoromethyl)phenyl, pyridine-thio Not reported 85.3
27 () ~350 (estimated) 2-Fluoro-3-(trifluoromethyl)phenyl, heptyl 77–185 80–96
7n () 568.2 4-Chloro-3-(trifluoromethyl)phenyl Not reported 88.0
  • Molecular Weight : The target compound is likely intermediate in size (~350–400 g/mol), comparable to analogs like 7o (496.1 g/mol) and 27 . Larger molecules (e.g., 11e , 7n ) may face challenges in bioavailability.
  • Yield : Most urea derivatives are synthesized in high yields (≥85%), suggesting robust synthetic routes for the target compound .

Key Differentiators of the Target Compound

Steric Effects : The 2-methylphenyl group may hinder interactions with bulkier enzyme pockets compared to smaller substituents like fluorine or hydrogen.

Synthetic Accessibility : The absence of complex heterocycles (e.g., thiazole in 11e ) simplifies synthesis compared to analogs .

Biological Activity

1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a urea moiety substituted with a 2-methylphenyl group and a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the biological activity of compounds by increasing their lipophilicity and stability .

Mechanisms of Cytotoxic Activity

Research indicates that derivatives of urea, particularly those containing trifluoromethyl groups, exhibit notable cytotoxicity against various cancer cell lines. The mechanisms underlying this activity often involve:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial membrane potential .
  • Inhibition of Cell Proliferation : In vitro studies reveal that this compound significantly inhibits the proliferation of cancer cells, with IC50 values often below 10 µM against several cell lines, including colon (SW480, SW620) and prostate (PC3) cancer cells .

Biological Activity Data

The following table summarizes the cytotoxic activity of this compound and related compounds against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundSW480<10Apoptosis induction
SW620<10Apoptosis induction
PC3<10Apoptosis induction
K-562<10Apoptosis induction
4-CF3-phenyl derivativeSW4801.5Cell cycle arrest
4-Dichlorophenyl derivativeSW6208.9Caspase activation

Case Studies

Several studies have highlighted the effectiveness of compounds similar to this compound in preclinical settings:

  • Study on Colon Cancer : A study demonstrated that the compound significantly reduced cell viability in SW480 and SW620 cell lines by up to 93% after treatment for 72 hours. The mechanism was linked to apoptosis and inhibition of specific kinases involved in cell survival pathways .
  • Leukemia Cells : In another investigation, derivatives exhibited potent activity against K-562 leukemia cells, showcasing their potential as therapeutic agents for hematological malignancies .

Q & A

Basic: What are the optimized synthetic routes for 1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea, and how is purity ensured?

Answer:
The compound is synthesized via nucleophilic substitution or condensation reactions. A validated method involves reacting 3-difluoromethyl-quinoxaline-2-thiol with 1-(2-chloroacetyl)-3-(2-methylphenyl)-urea in ethanol at 80°C, followed by recrystallization from CH₂Cl₂/petrol ether (93% yield) . Purity is ensured through:

  • Recrystallization : To remove unreacted starting materials.
  • Analytical Techniques :
    • ¹H NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm).
    • IR Spectroscopy : Validates urea C=O stretches (~1650–1700 cm⁻¹) .
  • HPLC : Monitors purity (>98%) using reverse-phase columns .

Basic: Which spectroscopic and crystallographic methods are used to characterize this urea derivative?

Answer:

  • X-ray Crystallography :
    • SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL). Hydrogen bonding networks (N–H···O) are analyzed to confirm urea geometry .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns aromatic protons (e.g., trifluoromethyl-phenyl protons at δ 7.5–7.8 ppm) and methyl groups (δ 2.3–2.5 ppm) .
    • Mass Spectrometry (ESI-HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 353.1) .

Advanced: How do structural modifications influence its biological activity?

Answer:
Structure-Activity Relationship (SAR) :

  • Aromatic Substitutions :
    • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability. Removal reduces antiproliferative activity (e.g., IC₅₀ increases from 2.1 µM to >10 µM in MCF-7 cells) .
    • Methyl vs. Chloro Substituents : Methyl groups improve solubility, while chloro substituents enhance target binding (e.g., 1-(3-chloro-4-methylphenyl) derivatives show 3-fold higher potency) .
  • Urea Linker : Replacing urea with amide decreases activity due to reduced hydrogen-bonding capacity .

Advanced: How to resolve contradictions in biological activity data between similar compounds?

Answer:
Contradictions arise from variations in assay conditions or substituent effects. For example:

  • Case Study : Compound 82 (4-chloro-3-trifluoromethylphenyl) shows higher antiproliferative activity than 83 (3-trifluoromethylphenyl) in MCF-7 cells. This discrepancy is resolved by:
    • Standardized Assays : Using identical cell passage numbers and incubation times .
    • Structural Analysis : X-ray crystallography reveals chloro-substituent enhances binding to hydrophobic pockets in target proteins .
  • Statistical Validation : Replicate experiments (n ≥ 3) and apply ANOVA to confirm significance (p < 0.05) .

Advanced: What computational methods predict binding modes with biological targets?

Answer:

  • Molecular Docking :
    • Software : AutoDock Vina or Schrödinger Suite.
    • Targets : Thyroid hormone receptor (PDB: 1NAV) or STAT3 (PDB: 1BG1). The trifluoromethyl group shows π-π stacking with Phe residues .
  • Interaction Energy Calculations :
    • DFT Methods : B3LYP/6-31G* basis set calculates binding energies (e.g., −45.2 kcal/mol for urea–kinase interactions) .
  • MD Simulations : GROMACS evaluates stability of ligand–target complexes over 100 ns trajectories .

Advanced: How to design experiments for studying its mechanism of action in cancer models?

Answer:

  • In Vitro Models :
    • Cell Viability Assays : MTT/WST-1 in breast (MCF-7) or lung (A549) cancer cells, with dose-response curves (0.1–100 µM) .
    • Western Blotting : Quantify apoptosis markers (e.g., cleaved caspase-3) and pathway proteins (e.g., p-STAT3) .
  • Gene Expression : RNA-seq identifies differentially expressed genes (e.g., BAX, BCL-2) post-treatment .
  • In Vivo Validation : Xenograft models (e.g., BALB/c mice) with tumor volume monitoring and histopathology .

Advanced: How to address solubility challenges in pharmacokinetic studies?

Answer:

  • Co-Solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for intravenous administration .
  • Nanoparticle Formulations : Encapsulate in PLGA nanoparticles (150–200 nm size) to enhance bioavailability .
  • LogP Optimization : Introduce polar groups (e.g., hydroxyl) without disrupting target binding (SAR-guided design) .

Advanced: What strategies validate target engagement in cellular assays?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins (e.g., STAT3) post-treatment .
  • Pull-Down Assays : Biotinylated probes capture the compound–target complex, analyzed via SDS-PAGE .
  • Knockout Models : CRISPR/Cas9-mediated deletion of suspected targets (e.g., STAT3) to confirm activity loss .

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